Cas no 947-62-6 (2-Methoxy-1-naphthoic acid)

2-Methoxy-1-naphthoic acid structure
2-Methoxy-1-naphthoic acid structure
2-Methoxy-1-naphthoic acid
947-62-6
C12H10O3
202.206003665924
MFCD00021532
807502
70356

2-Methoxy-1-naphthoic acid Properties

Names and Identifiers

    • 1-Naphthalenecarboxylicacid, 2-methoxy-
    • 2-Methoxy-1-naphthoic Acid
    • 2-methoxynaphthalene-1-carboxylic acid
    • 1-Naphthoic acid,2-methoxy
    • 2-Methoxy-[1]naphthoesaeure
    • 2-methoxy-1-naphthalenecarboxylic acid
    • 2-methoxy-naphthalene-1-carboxylic acid
    • 2-Methoxynaphthoic acid
    • OSTYZAHQVPMQHI-UHFFFAOYSA-N
    • 1-Naphthalenecarboxylic acid, 2-methoxy-
    • 1-Naphthoic acid, 2-methoxy-
    • 2-methoxy-1-naphtoic acid
    • 2-Methoxy-1-naphthoic acid #
    • BBL035831
    • STL432180
    • 1-Naphthoic acid, 2-methoxy- (6CI, 7CI, 8CI)
    • 2-Methoxy-1-naphthalenecarboxylic acid (ACI)
    • +Expand
    • MFCD00021532
    • OSTYZAHQVPMQHI-UHFFFAOYSA-N
    • 1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)
    • O=C(C1C2C(=CC=CC=2)C=CC=1OC)O

Computed Properties

  • 202.06300
  • 1
  • 3
  • 2
  • 202.062994
  • 15
  • 239
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 2.54660
  • 46.53000
  • 1.64
  • 390.2°Cat760mmHg
  • 177-180 °C (lit.)
  • 156.5°C
  • Not determined
  • Not determined
  • 1.263

2-Methoxy-1-naphthoic acid Security Information

2-Methoxy-1-naphthoic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methoxy-1-naphthoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HZA-5g
2-methoxy-1-naphthoic acid
947-62-6 >98.0%(GC)(T)
5g
$106.00 2024-04-19
A2B Chem LLC
AB62470-1g
2-Methoxy-1-naphthoic acid
947-62-6 98%
1g
$47.00 2024-07-18
Aaron
AR003I7M-100mg
2-methoxy-1-naphthoic acid
947-62-6 97%
100mg
$8.00 2024-07-18
abcr
AB144378-5 g
2-Methoxy-1-naphthoic acid, 98%; .
947-62-6 98%
5g
€140.40 2023-05-09
Alichem
A219001409-250mg
2-Methoxynaphthalene-1-carboxylic acid
947-62-6 98%
250mg
$686.80 2023-08-31
Ambeed
A472646-250mg
2-Methoxy-1-naphthoic acid
947-62-6 98%
250mg
$20.0
Chemenu
CM141197-25g
2-methoxy-1-naphthoic acid
947-62-6 97%
25g
$323 2021-08-05
Enamine
EN300-1859126-0.05g
2-methoxynaphthalene-1-carboxylic acid
947-62-6 95%
0.05g
$22.0 2023-09-18
eNovation Chemicals LLC
D767828-5g
2-Methoxy-1-naphthoic Acid
947-62-6 98.0%
5g
$215 2022-06-09
TRC
M331363-100mg
2-Methoxy-1-naphthoic acid
947-62-6
100mg
$64.00 2023-05-17

2-Methoxy-1-naphthoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of 5-bromo-2-methoxy-6-alkyl benzoic acids as intermediates for agricultural fungicides
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  reflux
Reference
Preparation of fungicidal 2-methoxybenzophenones
, European Patent Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 °C; 3 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux
1.3 Reagents: Hydrochloric acid ;  pH 1
Reference
Practical Role of Racemization Rates in Deracemization Kinetics and Process Productivities
Oketani, Ryusei ; Hoquante, Marine; Brandel, Clement; Cardinael, Pascal; Coquerel, Gerard, Crystal Growth & Design, 2018, 18(11), 6417-6420

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  rt; 8 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of piperazine derivatives for treatment mental and nervous system diseases
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  1 h, reflux; 1 h, reflux; 2 h, reflux
1.2 10 min, reflux → rt
Reference
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Application of [4+2] cycloaddition reaction of tetrazine with cyclooctyne in the construction of pyridazine structure with axial chirality
Cai, Zhengjun; Gao, Jianbao; Li, Bai; Zhong, Yuan; Feng, Xing; et al, Youji Huaxue, 2018, 38(5), 1138-1146

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1,2-Bis(1-ethylpropyl)benzene ;  3 h, 3 - 6 °C; 1 h, rt
1.2 -
Reference
Aryllithiums with Increasing Steric Crowding and Lipophilicity Prepared from Chlorides in Diethyl Ether. The First Directly Prepared Room-Temperature-Stable Dilithioarenes
Screttas, Constantinos G.; Steele, Barry R.; Micha-Screttas, Maria; Heropoulos, Georgios A., Organic Letters, 2012, 14(22), 5680-5683

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Decarbonylative Halogenation by a Vanadium Complex
Rana, Sujoy; Haque, Rameezul; Santosh, Ganji; Maiti, Debabrata, Inorganic Chemistry, 2013, 52(6), 2927-2932

Synthetic Circuit 9

Reaction Conditions
Reference
Deracemization in a Complex Quaternary System with a Second-Order Asymmetric Transformation by Using Phase Diagram Studies
Oketani, Ryusei ; Marin, Francesco; Tinnemans, Paul ; Hoquante, Marine; Laurent, Anne; et al, Chemistry - A European Journal, 2019, 25(61), 13890-13898

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of peptidyl pyrrolidine inhibitors of IAP proteins
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Benzo[a]pyrano[3,2-h]acridin-7-one derivatives, structurally related to acronycine, processes for their preparation, and pharmaceutical compositions for treatment of cancer
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Barriers to rotation about the chiral axis of tertiary aromatic amides
Ahmed, Anjum; Bragg, Ryan A.; Clayden, Jonathan; Lai, Lai Wah; McCarthy, Catherine; et al, Tetrahedron, 1998, 54(43), 13277-13294

Synthetic Circuit 13

Reaction Conditions
Reference
Preparation of heterocyclyl- and naphthalenecarboxamide agrochemical fungicides
, Canada, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of fungicides for control of take-all disease of plants.
, European Patent Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Regiospecific synthesis of polysubstituted naphthalenes via oxazoline-mediated nucleophilic aromatic substitutions and additions
Gant, Thomas G.; Meyers, A. I., Journal of the American Chemical Society, 1992, 114(3), 1010-15

Synthetic Circuit 16

Reaction Conditions
Reference
Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitution
Wilson, Janet M.; Cram, Donald J., Journal of Organic Chemistry, 1984, 49(25), 4930-43

Synthetic Circuit 17

Reaction Conditions
Reference
Birch reduction of 2-methoxy-1-naphthoic acids
Oommen, P. Kurian, Australian Journal of Chemistry, 1975, 28(9), 2095-7

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Manganese triacetate Solvents: Acetic acid
Reference
Manganese(III)-mediated formylation of aromatic compounds in the presence of malonic acid
Nishino, Hiroshi; Tsunoda, Katsunori; Kurosawa, Kazu, Bulletin of the Chemical Society of Japan, 1989, 62(2), 545-50

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, 26,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Triphenylphosphine ,  Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxide
Torii, Sigeru; Tanaka, Hideo; Hamatani, Takeshi; Morisaki, Kazuo; Jutand, Anny; et al, Chemistry Letters, 1986, (2), 169-72

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  1.25 h, -78 °C; 2 h, -78 °C → 30 °C
1.3 5 min, -30 °C
Reference
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

2-Methoxy-1-naphthoic acid Raw materials

2-Methoxy-1-naphthoic acid Preparation Products

2-Methoxy-1-naphthoic acid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:947-62-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:947-62-6)
TANG SI LEI
15026964105
2881489226@qq.com

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